6-Carbomethoxy-1-azadecalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carbomethoxy-1-azadecalin is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azadecalin Analogs as Oxidosqualene Cyclase Inhibitors
Azadecalins, structurally resembling cyclase inhibitors, have been synthesized and tested as inhibitors of oxidosqualene cyclase. This enzyme is significant in cholesterol biosynthesis, and inhibiting it can have therapeutic implications. Azadecalin analogs, despite not being as effective as some known inhibitors, still show potential in this role (Ruhl et al., 1989).
Synthesis of Bridgedhead Azolopyrimidines and Imidazothiazines
The synthesis of 3-carbomethoxy/cyano-2H-pyran-2-ones, which include azadecalins, has been explored for creating arenes and heteroarenes with therapeutic significance. These compounds can be transformed into bridgedhead azolopyrimidines and imidazothiazines, indicating their potential in medicinal chemistry (Ram et al., 2003).
Use in Stereoselective Synthesis
A study demonstrates the use of 1-azatrienes, closely related to 1-azadecalins, in a stereoselective cycloaddition approach. This process is key for synthesizing cis-1-azadecalins, indicating the utility of such compounds in creating complex molecular structures with specific stereochemistry (Sklenicka et al., 2002).
Potential in Immunosuppressive Therapy
The potential use of azathioprine, a compound related to 1-azadecalins, in immunosuppressive therapy for conditions like inflammatory bowel disease (IBD) is discussed. Its effects on immune response modulation are significant, although the specific role of 1-azadecalins in this context requires further exploration (Goldstein, 1987).
Mechanism of Action
Target of Action
Similar compounds have been shown to target key drivers of tumorigenesis such as met, axl, and vegfr . These receptors are involved in normal and pathologic processes such as tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment .
Mode of Action
For instance, some compounds inhibit the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . This inhibition can lead to abnormal cell proliferation and cancer development .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and tumorigenesis .
Result of Action
Similar compounds have been shown to suppress the production of nitric oxide, inducible nitric oxide synthase (inos), and proinflammatory cytokines .
Biochemical Analysis
Biochemical Properties
. Azadecalins are characterized by their unique ring structure, which allows for regio- and stereo-selective construction of two carbon–carbon bonds simultaneously . This property may influence the compound’s interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of 6-Carbomethoxy-1-azadecalin are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence various cellular processes . For instance, some azadecalins have been found to stimulate pollen germination in certain plant species , suggesting potential roles in cellular signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound remains to be elucidated. Based on its structural similarity to other azadecalins, it may undergo similar reactions, such as the Diels–Alder reaction, which involves the formation of a six-membered ring structure through a six-electron cyclic transition state . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to exhibit changes in their effects over time in laboratory settings . For instance, the effects of certain drugs can vary depending on the temperature and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. Related compounds have been used to induce diabetes in animal models, suggesting potential dose-dependent effects .
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to participate in various metabolic pathways, including those involving carbohydrates, proteins, and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to be transported and distributed within cells via various mechanisms, including passive diffusion, carrier-mediated transport, and transcytosis .
Subcellular Localization
The subcellular localization of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to localize to various subcellular compartments, including the endoplasmic reticulum , peroxisomes , and other organelles .
Properties
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGOEDSSXHJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.